Chiral Specificity in NMDA Receptor Modulation: D-Ser-OEt.HCl vs. L-Enantiomer
The D-enantiomer, H-D-Ser-OEt.HCl, exhibits stereospecific modulation of NMDA receptors that is essential for its biological effect. In a murine model of spinocerebellar ataxia, only the D-form reduced ataxia-related falling events in a dose-dependent manner [1]. The L-enantiomer (L-serine ethyl ester hydrochloride, CAS 26348-61-8) does not share this stereospecific pharmacological activity, making it an invalid substitute for NMDA-related studies.
| Evidence Dimension | Stereospecific NMDA receptor modulation and in vivo efficacy |
|---|---|
| Target Compound Data | Dose-dependent reduction in ataxia-related falling |
| Comparator Or Baseline | L-serine ethyl ester hydrochloride (CAS 26348-61-8) |
| Quantified Difference | Activity is stereospecific to the D-isomer; L-isomer lacks this pharmacological profile. |
| Conditions | Murine model of spinocerebellar ataxia |
Why This Matters
For research requiring NMDA receptor modulation, the L-enantiomer is inactive, making procurement of the correct D-stereoisomer critical for experimental validity.
- [1] Saigoh, K., et al. (1998). The stereo-specific effect of D-serine ethylester and the D-cycloserine in ataxic mutant mice. Brain Research, 808(1), 42-47. PMID: 9795125. View Source
